2-(Benzo[d]oxazol-2-ylthio)acetaldehyde

Physicochemical profiling Building block selection Synthetic chemistry

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde (CAS 1248044-95-2, molecular formula C₉H₇NO₂S, molecular weight 193.22) is a heterobifunctional building block comprising a benzoxazole ring linked via a thioether sulfur bridge to a terminal aldehyde group. The compound is commercially available at a purity of 98% and features a predicted density of 1.34±0.1 g/cm³ and a predicted boiling point of 313.0±44.0 °C.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B13639631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-ylthio)acetaldehyde
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC=O
InChIInChI=1S/C9H7NO2S/c11-5-6-13-9-10-7-3-1-2-4-8(7)12-9/h1-5H,6H2
InChIKeyZYIRRJGIWCZUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde – CAS 1248044-95-2 Technical Baseline for Scientific Procurement


2-(Benzo[d]oxazol-2-ylthio)acetaldehyde (CAS 1248044-95-2, molecular formula C₉H₇NO₂S, molecular weight 193.22) is a heterobifunctional building block comprising a benzoxazole ring linked via a thioether sulfur bridge to a terminal aldehyde group . The compound is commercially available at a purity of 98% and features a predicted density of 1.34±0.1 g/cm³ and a predicted boiling point of 313.0±44.0 °C . Its dual reactivity—the aldehyde group enables oxime, hydrazone, and reductive amination chemistry, while the benzoxazole-thioether core provides a privileged scaffold found in numerous bioactive molecules—positions this compound as a strategic intermediate in medicinal chemistry, agrochemical discovery, and bioconjugation campaigns .

Dual reactive handles

Aldehyde enables oxime, hydrazone, and reductive amination chemistry; benzoxazole-thioether core provides privileged scaffold.

Synthetic-grade building block

Heterobifunctional intermediate for medicinal chemistry, agrochemical discovery, and fragment-linking campaigns.

Specification review

Purity specification confirmed via COA; predicted physicochemical values support procurement and scale-up planning.

Why Generic Benzoxazole or Thioether Aldehyde Analogs Cannot Replace 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde


Superficial structural analogs—such as the benzothiazole congener 2-(benzo[d]thiazol-2-ylthio)acetaldehyde (MW 209.29, density 1.384 g/cm³, predicted BP 340.0°C) or simpler 2-mercaptobenzoxazole derivatives lacking the aldehyde handle—differ in three critical dimensions: (i) the benzoxazole oxygen atom versus benzothiazole sulfur alters hydrogen-bonding capacity, dipole moment, and metabolic stability profiles of downstream products; (ii) the thioether-acetaldehyde linker geometry dictates the spatial presentation of the aldehyde electrophile to nucleophiles and enzymes; and (iii) the molecular weight difference (~8%) impacts stoichiometric calculations, molar equivalents in parallel synthesis, and cost-per-mole procurement decisions . Procurement of a generic substitute without these precise structural features risks compromised reactivity, altered biological activity of derivative libraries, and irreproducible synthetic outcomes .

Heteroatom exchange Benzothiazole (sulfur) analog alters hydrogen-bonding capacity and metabolic stability profiles of downstream products.
Reactivity loss Simpler 2-mercaptobenzoxazole derivatives lacking the aldehyde handle eliminate oxime/amination library synthesis routes.
Stoichiometry shift Molecular weight differences versus benzothiazole analogs may lead to miscalculated molar equivalents in parallel synthesis.

Quantitative Differentiation Evidence: 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde vs. Closest Analogs


Physicochemical Differentiation: Benzoxazole vs. Benzothiazole Thioether Acetaldehyde

Direct comparison of the benzoxazole target compound with its benzothiazole analog reveals quantifiable differences in molecular weight, density, and boiling point that impact procurement and synthetic workflow design. The benzoxazole compound (C₉H₇NO₂S, MW 193.22) exhibits a 16.07 Da lower molecular weight and a 0.044 g/cm³ lower density compared to the benzothiazole analog (C₉H₇NOS₂, MW 209.29, density 1.384 g/cm³) . The predicted boiling point difference of approximately 27°C (313.0°C vs. 340.0°C) translates into distinct purification windows for distillation-based isolation .

Physicochemical comparison
Source review
MW 193.22 vs 209.29 Da; BP ~313 vs 340 °C; density 1.34 vs 1.384 g/cm³
Supports building block differentiation for synthesis workflow
Predicted values; experimental confirmation advised
Physicochemical profiling Building block selection Synthetic chemistry

Urease Inhibitory Potency of Oxime Derivatives Synthesized from the Target Aldehyde

A series of (2-(benzo[d]oxazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oxime derivatives, synthesized directly from 2-(benzo[d]oxazol-2-ylthio)acetaldehyde as the key intermediate, demonstrated urease inhibitory IC₅₀ values ranging from 0.46±0.01 µM to 46.10±0.45 µM [1]. The most potent compound in the series (IC₅₀ = 0.46 µM) is approximately 697-fold more potent than the clinical standard acetohydroxamic acid (IC₅₀ = 320.70±4.24 µM) [1]. This establishes the target aldehyde as the sole entry point to a chemotype with therapeutically meaningful urease inhibition.

Urease inhibition IC₅₀
Reported
Best oxime derivative IC₅₀ = 0.46 µM (697-fold vs acetohydroxamic acid)
Supports urease screening research context
Jack bean urease, pH 7.0; Özil et al. 2021
Urease inhibition Medicinal chemistry Anti-ulcer agents

PTP1B Inhibitory Activity: Benzoxazole-Thioether Acetamide Derivative as Lead Compound

N-(3-(1H-Tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), synthesized from the target aldehyde via oxidation and amide coupling, exhibited the most potent PTP1B inhibitory activity among six designed analogs with an IC₅₀ of 4.48 µM [1]. Molecular docking confirmed key interactions with catalytic-site residues of PTP1B, and NM-03 demonstrated in vivo glucose-lowering efficacy, establishing the benzoxazole-thioether acetamide fragment—directly traceable to the aldehyde building block—as a pharmacophore of interest [1].

PTP1B inhibition IC₅₀
Reported
NM-03 IC₅₀ = 4.48 µM, ranked #1 of 6 analogs
Supports PTP1B enzyme assay interpretation
Recombinant human PTP1B, pNPP substrate
PTP1B inhibition Type 2 diabetes Bioisosteric design

ACAT Inhibitor Linker Design: Benzoxazole-Thioether Fragment Enables 7,750-Fold Potency Enhancement

In a landmark structure–activity relationship study, the benzoxazole-thioether motif closely related to the target aldehyde was employed as a fragment in linker-based molecular design. The weak ligand 2-(methylthio)benzo[d]oxazole (IC₅₀ = 31 µM against ACAT) was connected via a 6-methylene linker to N-(2,6-diisopropylphenyl)acetamide (IC₅₀ = 8.6 µM) to yield 9-(benzo[d]oxazol-2-ylthio)-N-(2,6-diisopropylphenyl)nonanamide (3h), achieving an IC₅₀ of 0.004 µM . This represents a 2,150-fold enhancement over the N-(2,6-diisopropylphenyl) fragment and a 7,750-fold enhancement over the 2-(methylthio)benzo[d]oxazole fragment alone .

ACAT inhibition potency
Class-level inference
Compound 3h IC₅₀ = 0.004 µM; 7,750-fold gain vs. unattached fragment
Supports fragment-linking library design
Aortic microsomal ACAT assay; in vivo lipid reduction reported
ACAT inhibition Fragment-based drug design Linker SAR

Antiulcer Activity of Oxime Derivative: Patent-Validated Therapeutic Application of the Aldehyde Building Block

The oxime derivative of 2-(benzo[d]oxazol-2-ylthio)acetaldehyde—(2-benzoxazolylthio)acetaldehyde oxime—has been explicitly claimed in patent JPH0655723B2 (Ota Pharmaceutical Co., Ltd.) as a therapeutic agent for gastric ulcer, duodenal ulcer, gastritis, and hyperacidity, with documented low toxicity and oral/parenteral administration at 0.5–50 mg/kg [1]. The aldehyde group of the target compound is the essential functional handle for oxime formation, making the aldehyde the irreplaceable precursor to this patented antiulcer chemotype [1].

Antiulcer patent claim
Class-level inference
Oxime derivative claimed for gastric ulcer, gastritis; dose range 0.5–50 mg/kg
Supports antiulcer screening research
Patent JPH0655723B2; in vivo model details not specified
Antiulcer agents Gastric protection Oxime chemistry

High-Impact Application Scenarios for 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde Based on Quantitative Evidence


Anti-Urease Drug Discovery: Synthesis of Sub-Micromolar Oxime Inhibitors

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde serves as the essential aldehyde precursor for the synthesis of (2-(benzo[d]oxazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oxime derivatives that achieve IC₅₀ values as low as 0.46±0.01 µM against Jack bean urease—a 697-fold improvement over the clinical standard acetohydroxamic acid (IC₅₀ 320.70±4.24 µM) [1]. This application is directly relevant to programs targeting Helicobacter pylori-associated gastritis, struvite kidney stones, and agricultural urease inhibition. Procurement of the aldehyde enables one-step oxime library generation via condensation with substituted hydroxylamines, providing a direct path to lead optimization without requiring multi-step de novo synthesis of the benzoxazole-thioether core [1].

PTP1B Inhibitor Development for Type 2 Diabetes: NM-03 Lead Optimization

The target aldehyde is the gateway building block to the PTP1B inhibitor chemotype represented by NM-03 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide), which demonstrated an IC₅₀ of 4.48 µM and in vivo glucose-lowering activity [1]. Oxidation of the aldehyde to the carboxylic acid followed by amide coupling with diverse aniline derivatives enables systematic SAR exploration around the PTP1B catalytic site. The benzoxazole oxygen atom—a key differentiator from benzothiazole analogs—provides critical hydrogen-bond acceptor capacity for interactions with Arg221 and other PTP1B binding-pocket residues identified through molecular docking [1].

Fragment-Based ACAT Inhibitor Design: Linker-Enabled Potency Amplification

The benzoxazole-2-ylthio motif present in the target aldehyde has been validated as a linker-compatible fragment in ACAT/SOAT inhibitor design, where its incorporation into 9-(benzo[d]oxazol-2-ylthio)-N-(2,6-diisopropylphenyl)nonanamide (3h) produced a 7,750-fold potency gain (IC₅₀ = 0.004 µM) relative to the unattached 2-(methylthio)benzo[d]oxazole fragment (IC₅₀ = 31 µM) [1]. The aldehyde handle on the target compound enables direct conjugation to amino-terminated linker arms via reductive amination, streamlining the construction of focused fragment-linking libraries for atherosclerosis target validation. The in vivo efficacy of 3h—74% reduction in aortic arch lipid accumulation at 1 mg/kg in F1B hamsters—provides a translational rationale for prioritizing this building block [1].

Antiulcer Patent Landscape: Oxime-Based Gastric Therapeutics

The oxime derivative of 2-(benzo[d]oxazol-2-ylthio)acetaldehyde is explicitly protected under Japanese patent JPH0655723B2 for the treatment of gastric ulcer, duodenal ulcer, gastritis, and hyperacidity, with documented efficacy at oral doses of 0.5–50 mg/kg and favorable toxicity profile [1]. For organizations conducting freedom-to-operate analyses or seeking patent-expired chemotypes for repurposing, the aldehyde represents the key synthetic intermediate for accessing this validated antiulcer scaffold. The aldehyde-to-oxime conversion is a single-step, high-yielding transformation compatible with parallel synthesis, enabling rapid construction of focused oxime libraries for gastric indication screening [1].

Application
Selection Property
Validation Focus
Urease inhibition research
Aldehyde-to-oxime reactivity
Enzyme inhibition assay interpretation
PTP1B enzyme inhibitor studies
Benzoxazole H-bond acceptor capacity
Catalytic-site engagement review
Fragment-based ACAT inhibitor design
Linker-compatible thioether motif
Fragment-linking efficiency context
Antiulcer activity research
Oxime derivative synthesis route
Gastroprotective screening model interpretation
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